molecular formula C11H11N3O B1387631 5-(4-Methoxyphenyl)pyrimidin-2-amine CAS No. 31408-47-6

5-(4-Methoxyphenyl)pyrimidin-2-amine

Cat. No. B1387631
CAS RN: 31408-47-6
M. Wt: 201.22 g/mol
InChI Key: PKSSRSRVRREPTQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrimidin-2-amine is a compound with the empirical formula C11H11N3O and a molecular weight of 201.22 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)pyrimidin-2-amine includes a pyrimidine ring attached to a phenyl ring with a methoxy (OCH3) group .


Physical And Chemical Properties Analysis

5-(4-Methoxyphenyl)pyrimidin-2-amine is a solid substance . It has an empirical formula of C11H11N3O and a molecular weight of 201.22 .

Scientific Research Applications

Chemical Synthesis

“5-(4-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound that can be synthesized using various methods . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . The synthesis of this compound can be a part of research in the field of chemical synthesis.

Anti-Inflammatory Applications

Pyrimidines, including “5-(4-Methoxyphenyl)pyrimidin-2-amine”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .

Cancer Research

Tubulin polymerization inhibitors, which can include pyrimidines, have been demonstrated to induce cancer cell apoptosis . This suggests that “5-(4-Methoxyphenyl)pyrimidin-2-amine” could potentially be used in cancer research.

NF-κB and AP-1 Inhibitors

Some pyrimidine derivatives have been recognized as NF-κB and AP-1 inhibitors . These compounds were found to inhibit both IL-2 and IL-8 levels , suggesting a potential application of “5-(4-Methoxyphenyl)pyrimidin-2-amine” in this area.

Antioxidant Applications

Pyrimidines are known to exhibit antioxidant effects . Therefore, “5-(4-Methoxyphenyl)pyrimidin-2-amine” could potentially be used in research related to antioxidants.

Antibacterial and Antiviral Applications

Pyrimidines have been found to display antibacterial and antiviral effects . This suggests that “5-(4-Methoxyphenyl)pyrimidin-2-amine” could be used in research related to these fields.

properties

IUPAC Name

5-(4-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSSRSRVRREPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659459
Record name 5-(4-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyrimidin-2-amine

CAS RN

31408-47-6
Record name 5-(4-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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